molecular formula C16H22O5 B14252831 Methyl 6-(4-formyl-2,5-dimethoxyphenyl)hexanoate CAS No. 374808-51-2

Methyl 6-(4-formyl-2,5-dimethoxyphenyl)hexanoate

Cat. No.: B14252831
CAS No.: 374808-51-2
M. Wt: 294.34 g/mol
InChI Key: PGAZXCJKOZFXHN-UHFFFAOYSA-N
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Description

Methyl 6-(4-formyl-2,5-dimethoxyphenyl)hexanoate is an organic compound with the molecular formula C14H20O5. It is characterized by the presence of a formyl group and two methoxy groups attached to a phenyl ring, which is further connected to a hexanoate ester chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-formyl-2,5-dimethoxyphenyl)hexanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and hexanoic acid.

    Esterification: The hexanoic acid is esterified with methanol in the presence of an acid catalyst to form methyl hexanoate.

    Formylation: The 2,5-dimethoxybenzaldehyde undergoes a formylation reaction to introduce the formyl group at the 4-position.

    Coupling: The formylated benzaldehyde is then coupled with the methyl hexanoate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-formyl-2,5-dimethoxyphenyl)hexanoate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Methyl 6-(4-carboxy-2,5-dimethoxyphenyl)hexanoate

    Reduction: Methyl 6-(4-hydroxymethyl-2,5-dimethoxyphenyl)hexanoate

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 6-(4-formyl-2,5-dimethoxyphenyl)hexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, where its structural features allow for the investigation of enzyme specificity and activity.

    Industry: Used in the production of specialty chemicals and materials, where its unique reactivity can be harnessed for the synthesis of high-value products.

Mechanism of Action

The mechanism of action of Methyl 6-(4-formyl-2,5-dimethoxyphenyl)hexanoate depends on the specific context in which it is used. In general, the compound can interact with various molecular targets through its formyl and methoxy groups, which can participate in hydrogen bonding, nucleophilic attack, and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(4-formylphenyl)hexanoate: Lacks the methoxy groups, which can affect its reactivity and biological activity.

    Methyl 6-(4-hydroxy-2,5-dimethoxyphenyl)hexanoate: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and applications.

    Methyl 6-(4-carboxy-2,5-dimethoxyphenyl)hexanoate: The formyl group is oxidized to a carboxylic acid, which can significantly alter its reactivity and solubility.

Uniqueness

Methyl 6-(4-formyl-2,5-dimethoxyphenyl)hexanoate is unique due to the presence of both formyl and methoxy groups on the phenyl ring, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

CAS No.

374808-51-2

Molecular Formula

C16H22O5

Molecular Weight

294.34 g/mol

IUPAC Name

methyl 6-(4-formyl-2,5-dimethoxyphenyl)hexanoate

InChI

InChI=1S/C16H22O5/c1-19-14-10-13(11-17)15(20-2)9-12(14)7-5-4-6-8-16(18)21-3/h9-11H,4-8H2,1-3H3

InChI Key

PGAZXCJKOZFXHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCCCCC(=O)OC)OC)C=O

Origin of Product

United States

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